molecular formula C20H23NO3S2 B2411626 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034470-79-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2411626
CAS No.: 2034470-79-4
M. Wt: 389.53
InChI Key: YBKSWBGGCXPDQZ-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide” is an organic compound that features a benzo[b]thiophene moiety, a methoxyphenyl group, and an ethanesulfonamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-15(13-17-14-25-20-6-4-3-5-19(17)20)21-26(22,23)12-11-16-7-9-18(24-2)10-8-16/h3-10,14-15,21H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKSWBGGCXPDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Alkylation: Introduction of the propan-2-yl group to the benzo[b]thiophene core.

    Sulfonamide formation: Reaction of the intermediate with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide linkage.

    Methoxyphenyl group attachment: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide. For instance, derivatives containing sulfonamide moieties have been synthesized and evaluated for their ability to inhibit tumor growth. These compounds exhibit promising activity against various cancer cell lines, suggesting that the incorporation of the benzo[b]thiophene structure enhances their efficacy.

CompoundActivityReference
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-oneKi = 2.30 μM towards 5-HT1A receptors
N-substituted sulfonamidesAntitumor activity against various cell lines

Antidepressant Properties

The compound's structure suggests potential antidepressant properties, particularly through its interaction with serotonin receptors. Research indicates that derivatives of benzo[b]thiophene can act as dual-action antidepressants by targeting both serotonin transporters and 5-HT1A receptors. This dual mechanism could lead to the development of more effective antidepressant therapies.

Compound5-HT1A Affinity (nM)Serotonin Transporter Affinity (nM)Reference
1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol3030
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol2.312

Sodium Channel Modulation

The compound has been explored for its role in modulating sodium channels, which are critical in neuronal signaling and muscle contraction. Research indicates that sulfonamide compounds can influence sodium channel activity, making them potential candidates for treating conditions like epilepsy and other sodium channel-mediated disorders.

ApplicationDisease/ConditionMechanism
Sodium channel modulationEpilepsy, seizure disordersInhibition of sodium channels

Enzyme Inhibition Studies

Studies have also focused on the enzyme inhibitory potential of sulfonamides similar to this compound. For example, sulfonamides have shown inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting their utility in managing diabetes and Alzheimer's disease.

Enzyme InhibitedCompound TestedActivity
α-glucosidaseVarious sulfonamidesSignificant inhibition observed
AcetylcholinesteraseVarious sulfonamidesSignificant inhibition observed

Case Studies

Case Study 1: Antitumor Activity
A series of N-substituted sulfonamides were synthesized and screened for anticancer activity against different cancer cell lines. The results indicated a strong correlation between the structural features of the compounds and their biological activity, with several candidates showing promising results in inhibiting cell proliferation.

Case Study 2: Antidepressant Efficacy
In a pharmacological evaluation, a novel derivative was tested for its dual action on serotonin receptors. The findings demonstrated that certain modifications to the benzo[b]thiophene structure significantly enhanced receptor affinity, suggesting a pathway towards developing new antidepressant medications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • N-(1-(benzo[b]thiophen-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

  • Structural Features : The specific arrangement of the benzo[b]thiophene, propan-2-yl, methoxyphenyl, and ethanesulfonamide groups.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article compiles findings from various studies, highlighting its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[b]thiophene moiety, a propan-2-yl group, and a sulfonamide functional group. The presence of the 4-methoxyphenyl group adds to its pharmacological profile, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to benzo[b]thiophene derivatives exhibit diverse biological activities, including:

  • Anticancer Properties : Several studies have shown that benzothiophene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds displaying structural similarities to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells .
  • Neuropharmacological Effects : Some derivatives have been evaluated for their affinity towards serotonin receptors. A series of related compounds exhibited high nanomolar affinity for the 5-HT1A serotonin receptor, indicating potential antidepressant activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, it has been suggested that benzothiophene derivatives can enhance BMP-2 expression, promoting bone formation and potentially affecting tumor microenvironments .
  • Serotonergic Activity : The interaction with serotonin receptors suggests that this compound could influence neurotransmitter systems, which is crucial for developing treatments for depression and anxiety disorders .

Anticancer Activity

A study involving a series of benzothiophene derivatives reported significant cytotoxicity against HL-60 cells, with one compound exhibiting an IC50 value in the micromolar range. The research indicated that these compounds could induce apoptosis through oxidative stress mechanisms .

Neuropharmacological Evaluation

In vitro assays demonstrated that related compounds possess dual activity at serotonin receptors, which may lead to novel antidepressant therapies. For instance, one derivative showed a K(i) value of 2.3 nM for the 5-HT1A receptor, indicating strong binding affinity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismIC50/Ki Value
Benzothiophene Derivative AAnticancerHL-60 Cells (Apoptosis Induction)IC50 = 5 μM
Benzothiophene Derivative BSerotonin Receptor5-HT1A ReceptorKi = 2.3 nM
Benzothiophene Derivative CBone FormationBMP-2 ExpressionUpregulation Rate = 39.8%

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

A multi-step synthesis is typically employed, beginning with functionalization of the benzo[b]thiophene core. Key steps include:

  • Alkylation : Introduce the propan-2-yl group via nucleophilic substitution under inert atmosphere (N₂/Ar).
  • Sulfonamide Formation : React the amine intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water, 3:1 v/v). Monitor purity via HPLC (C18 column, acetonitrile/water 70:30, λ=254 nm) and confirm by ¹H NMR (DMSO-d₆: δ 7.8–6.8 ppm for aromatic protons) .

Q. What spectroscopic and analytical techniques are essential for characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic (δ 7.8–6.8 ppm) and methoxy (δ ~3.8 ppm) signals.
  • FT-IR : Identify sulfonamide S=O stretches (~1150 cm⁻¹ asymmetric, ~1340 cm⁻¹ symmetric).
  • Mass Spectrometry : HRMS-ESI for exact mass confirmation (e.g., [M+H]⁺ expected at m/z 402.1234).
  • Elemental Analysis : Ensure C, H, N content aligns with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental binding assays?

  • Model Validation : Re-parameterize force fields (e.g., CHARMM vs. AMBER) and test explicit solvent models.
  • Experimental Cross-Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and compare with molecular dynamics simulations (≥100 ns trajectories).
  • Proteome-Wide Profiling : Employ chemical proteomics to identify off-target interactions that may explain unexpected activity .

Q. What crystallographic strategies optimize structure determination, particularly with disordered methoxyphenyl groups?

  • Data Collection : Use Mo-Kα radiation (λ=0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL-2018 with TWIN/BASF commands for twinned crystals. For disordered groups, split positions using AFIX 66/67 constraints.
  • Validation : Check for voids with PLATON SQUEEZE and resolve symmetry mismatches via ADDsym. Deposit final CIF in the Cambridge Structural Database .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the benzo[b]thiophene moiety's role?

  • Analog Synthesis : Prepare derivatives with (a) isosteric replacements (e.g., benzofuran), (b) electron-modifying substituents (e.g., -Cl, -OCH₃), and (c) sterically bulky groups.
  • Activity Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (n≥3 replicates).
  • Computational Analysis : Perform MM-GBSA calculations to compare ΔΔGbind values. Validate with co-crystallization (5 mM analog soak, 24 h).
  • Data Interpretation : Correlate Hammett σ values with pIC₅₀ to quantify electronic effects .

Q. What methodological approaches resolve contradictions in pharmacokinetic data across in vitro and in vivo models?

  • Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations vs. plasma samples.
  • Permeability Assays : Compare Caco-2 monolayer results with in situ intestinal perfusion studies.
  • Tissue Distribution : Conduct quantitative whole-body autoradiography (QWBA) to validate compartment-specific accumulation .

Methodological Notes

  • Crystallography : Always report Flack parameter and Rint values to validate data quality .
  • SAR Studies : Include negative controls (e.g., unsubstituted benzo[b]thiophene) to establish baseline activity .
  • Data Contradictions : Apply triangulation by combining SPR, ITC, and cellular assays to resolve mechanistic ambiguities .

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